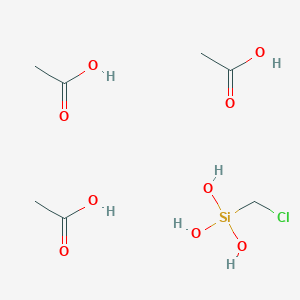
Acetic acid;chloromethyl(trihydroxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;chloromethyl(trihydroxy)silane is a compound that combines the properties of both acetic acid and chloromethyl(trihydroxy)silane Acetic acid is a simple carboxylic acid known for its use in vinegar, while chloromethyl(trihydroxy)silane is a silicon-based compound often used in various industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;chloromethyl(trihydroxy)silane typically involves the reaction of chloromethyl(trihydroxy)silane with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common catalysts used in this reaction include sulfuric acid or phosphoric acid, which help in the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of continuous flow reactors also enhances safety and efficiency in large-scale production.
化学反応の分析
Types of Reactions
Acetic acid;chloromethyl(trihydroxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silicon-based oxides.
Reduction: Reduction reactions can convert the compound into different silicon-containing species.
Substitution: The chloromethyl group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the chloromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon-based oxides, while substitution reactions can produce a variety of functionalized silanes.
科学的研究の応用
Acetic acid;chloromethyl(trihydroxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various silicon-based compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong bonding properties.
作用機序
The mechanism of action of acetic acid;chloromethyl(trihydroxy)silane involves the interaction of its functional groups with target molecules. The chloromethyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with various substrates. The trihydroxy group enhances the compound’s solubility and reactivity, facilitating its incorporation into different chemical systems.
類似化合物との比較
Similar Compounds
Chloromethyltrimethoxysilane: Similar in structure but with methoxy groups instead of hydroxyl groups.
Acetic acid;trimethylsilyl ester: Contains a trimethylsilyl group instead of a chloromethyl group.
Chloromethyltriethoxysilane: Similar but with ethoxy groups instead of hydroxyl groups.
Uniqueness
Acetic acid;chloromethyl(trihydroxy)silane is unique due to the presence of both acetic acid and chloromethyl(trihydroxy)silane moieties. This combination imparts distinct chemical properties, such as enhanced reactivity and solubility, making it suitable for a variety of applications in research and industry.
特性
CAS番号 |
51783-25-6 |
|---|---|
分子式 |
C7H17ClO9Si |
分子量 |
308.74 g/mol |
IUPAC名 |
acetic acid;chloromethyl(trihydroxy)silane |
InChI |
InChI=1S/3C2H4O2.CH5ClO3Si/c3*1-2(3)4;2-1-6(3,4)5/h3*1H3,(H,3,4);3-5H,1H2 |
InChIキー |
NFWJMYPXQDWRGU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C([Si](O)(O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


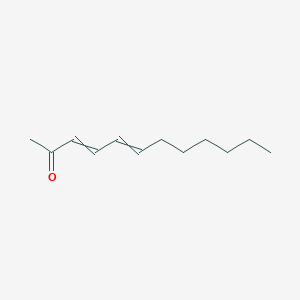
![[2-(Cyclohexylmethyl)pentadecyl]cyclohexane](/img/structure/B14637534.png)
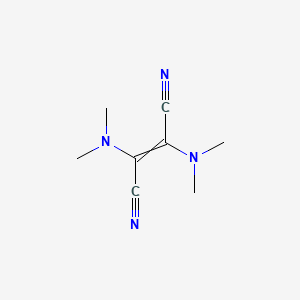
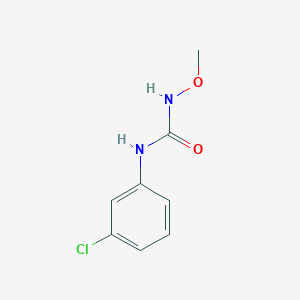
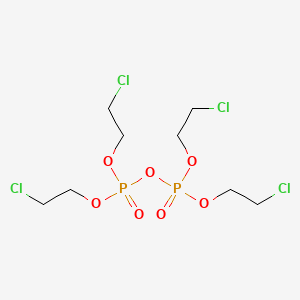
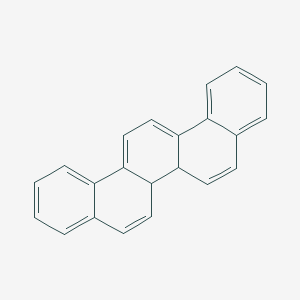
![4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile](/img/structure/B14637573.png)
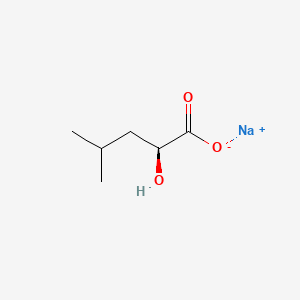

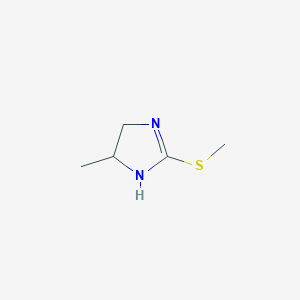
methanethione](/img/structure/B14637600.png)
![Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-](/img/structure/B14637603.png)


